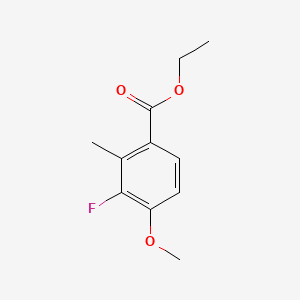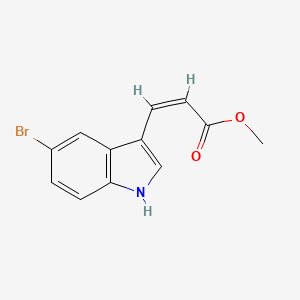
5-Bromo-4-(difluoromethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-(difluoromethyl)pyridin-3-amine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, difluoromethyl, and amine groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the Suzuki cross-coupling reaction, which uses palladium catalysts to couple brominated pyridine with difluoromethyl boronic acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-4-(difluoromethyl)pyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The amine group can be oxidized to form nitro derivatives or reduced to form more complex amine structures.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form more complex aromatic systems.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: For substitution reactions.
Oxidizing and Reducing Agents: For modifying the amine group.
Major Products
Substituted Pyridines: Resulting from substitution reactions.
Complex Aromatic Compounds: From coupling reactions.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential pharmaceutical agents.
Material Science: Investigated for its properties in creating advanced materials.
Biological Studies: Used in the study of enzyme interactions and as a probe in biochemical assays.
Wirkmechanismus
The mechanism of action for 5-Bromo-4-(difluoromethyl)pyridin-3-amine depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The difluoromethyl group can enhance the compound’s binding affinity and metabolic stability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of difluoromethyl.
4-Amino-3-bromopyridine: Lacks the difluoromethyl group but shares the bromine and amine substitutions.
Uniqueness
5-Bromo-4-(difluoromethyl)pyridin-3-amine is unique due to the presence of the difluoromethyl group, which can significantly influence its chemical properties and biological activity compared to its analogs.
Eigenschaften
Molekularformel |
C6H5BrF2N2 |
|---|---|
Molekulargewicht |
223.02 g/mol |
IUPAC-Name |
5-bromo-4-(difluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H5BrF2N2/c7-3-1-11-2-4(10)5(3)6(8)9/h1-2,6H,10H2 |
InChI-Schlüssel |
YOWKUSFSQICPNW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=C(C=N1)Br)C(F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![5H-Thiazolo[4,5-b][1,4]thiazin-6(7H)-one](/img/structure/B14030658.png)



![Methyl 9-(((trifluoromethyl)sulfonyl)oxy)-6,7-dihydro-5H-benzo[7]annulene-3-carboxylate](/img/structure/B14030679.png)

